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Compound of Interest

Compound Name: CZL80

Cat. No.: B15587028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CZL80, a novel

Caspase-1 inhibitor, in preclinical models of progressive ischemic stroke. The protocols and

data presented are based on published research and are intended to guide researchers in

designing and conducting similar experiments.

Introduction
Progressive ischemic stroke (PIS) is characterized by a gradual worsening of neurological

deficits following an initial ischemic event. Neuroinflammation, particularly the activation of

microglia, is a key contributor to this progressive brain injury.[1][2] CZL80 is a small-molecule

inhibitor of Caspase-1, a critical enzyme in the inflammasome pathway that mediates

neuroinflammation.[1] Preclinical studies have demonstrated that intraperitoneal (i.p.)

administration of CZL80 can ameliorate progressive neurological dysfunction in a mouse model

of ischemic stroke, highlighting its therapeutic potential.[1][2]

Mechanism of Action of CZL80 in Progressive
Ischemic Stroke
In the context of progressive ischemic stroke, the therapeutic effect of CZL80 is primarily

attributed to its inhibition of Caspase-1 in microglia.[1] Following an ischemic insult, there is a
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delayed and sustained activation of microglia in the peri-infarct cortex.[1] This activation is

associated with an upregulation of Caspase-1.[1] Activated Caspase-1 promotes the

maturation and secretion of pro-inflammatory cytokines, contributing to ongoing

neuroinflammation and progressive neurological damage.

CZL80 administration does not reduce the initial infarct volume or prevent early neuronal

death.[1] Instead, its beneficial effects are observed in the subacute phase, where it

significantly suppresses microglial activation.[1][2] This targeted anti-inflammatory action helps

to mitigate the progressive loss of neurological function.[1] The therapeutic efficacy of CZL80 is

abolished in Caspase-1 knockout mice, confirming its specific mechanism of action.[1]

Data Presentation
Neurological Function Assessment
The efficacy of CZL80 in improving motor function in a photothrombotic (PT) model of

progressive ischemic stroke in mice has been quantified using the grid-walking and cylinder

tests.[1]

Table 1: Effect of CZL80 on Neurological Deficits (Day 1-7 Administration)[1]

Treatment Group (n=9 per
group)

Foot Fault (%) - Day 4-7
Average

Forelimb Asymmetry (%) -
Day 4-7 Average

Sham ~5% ~5%

PT + Vehicle ~35-40% ~35-40%

PT + CZL80 (10 mg/kg) ~25-30% ~25-30%

PT + CZL80 (30 mg/kg) ~15-20% ~15-20%

*Statistically significant reduction compared to PT + Vehicle group (P < 0.05). Data are

approximated from graphical representations in the source publication.

Table 2: Long-Term Efficacy of Delayed CZL80 Administration (Day 4-7)[1]
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Treatment Group (n=9 per
group)

Foot Fault (%) at Day 43
Forelimb Asymmetry (%) at
Day 43

PT + Vehicle ~30% ~30%

PT + CZL80 (10 mg/kg) ~25% ~25%

PT + CZL80 (30 mg/kg) ~15% ~15%

*Statistically significant reduction compared to PT + Vehicle group (P < 0.001). Data are

approximated from graphical representations in the source publication.

Microglial Activation Analysis
The inhibitory effect of CZL80 on microglial activation was assessed by analyzing

morphological changes of Iba-1 positive cells in the peri-infarct cortex.[1]

Table 3: Effect of CZL80 on Microglia Morphology at Day 7 Post-Stroke[1]

Treatment Group
(n=3 per group)

Soma Area (µm²) Circularity Solidity

Sham ~50 ~0.8 ~0.9

PT + Vehicle ~150 ~0.6 ~0.7

PT + CZL80 (30

mg/kg, Day 1-7)
~75 ~0.7 ~0.8*

*Statistically significant change compared to PT + Vehicle group. Data are approximated from

graphical representations in the source publication.

Signaling Pathways
Caspase-1 Signaling Pathway in Microglia
Ischemic injury triggers the assembly of the inflammasome complex in microglia, leading to the

activation of Caspase-1. Activated Caspase-1 then cleaves pro-inflammatory cytokines into

their active forms, which are secreted and contribute to neuroinflammation and progressive
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neuronal damage. CZL80 directly inhibits the activity of Caspase-1, thereby blocking this

inflammatory cascade.
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CZL80 inhibits Caspase-1 activation in microglia.

RIPK1/RIPK3/MLKL (Necroptosis) Signaling Pathway
Necroptosis is a form of programmed necrosis that is implicated in ischemic stroke.[3] This

pathway is mediated by the sequential activation of RIPK1, RIPK3, and MLKL.[3] While
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CZL80's primary target is Caspase-1, there is potential for crosstalk between the

inflammasome and necroptosis pathways, as Caspase-8 (a component of some inflammasome

complexes) can inhibit RIPK1 and RIPK3.[4] By modulating inflammasome activity, Caspase-1

inhibitors might indirectly influence necroptotic cell death.
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The RIPK1/RIPK3/MLKL necroptosis pathway.
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PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and inhibits

apoptosis.[5][6] In the context of ischemic stroke, activation of this pathway is neuroprotective.

[5][6] Caspase-1, by promoting inflammation and pyroptosis, can counteract the pro-survival

effects of the PI3K/Akt pathway. Therefore, inhibition of Caspase-1 by CZL80 may indirectly

support cell survival by reducing the inflammatory burden and allowing pro-survival pathways

like PI3K/Akt to be more effective.
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The PI3K/Akt cell survival pathway.
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Experimental Protocols
Photothrombotic (PT) Model of Progressive Ischemic
Stroke in Mice
This model induces a focal ischemic lesion in a targeted cortical area and has been shown to

result in progressive neurological deficits.[1]

Materials:

Male C57BL/6 mice (8-10 weeks old)

Rose Bengal (photosensitive dye)

Anesthetic (e.g., isoflurane)

Cold light source with a focused beam

Stereotaxic frame

Procedure:

Anesthetize the mouse and fix its head in a stereotaxic frame.

Make a midline scalp incision to expose the skull.

Inject Rose Bengal solution (e.g., 50 mg/kg) intravenously.

After a brief circulation period (e.g., 5 minutes), illuminate the target cortical area (e.g.,

sensorimotor cortex) with the cold light source for a set duration (e.g., 15 minutes).

Suture the scalp incision and allow the mouse to recover.

Anesthetize Mouse Mount on Stereotaxic Frame Expose Skull Inject Rose Bengal (i.v.) Illuminate Target Cortex Suture & Recover

Click to download full resolution via product page
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Workflow for the Photothrombotic Stroke Model.

Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics many

aspects of human stroke. While there are no published studies on the use of CZL80 in an

MCAO model, this protocol is provided as a reference for a common alternative progressive

ischemic stroke model.

Materials:

Male mice or rats

Anesthetic (e.g., isoflurane)

Surgical microscope

Micro-surgical instruments

Nylon monofilament with a silicon-coated tip

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure (Intraluminal Filament Method):

Anesthetize the animal and maintain its body temperature.

Make a midline cervical incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Ligate the distal ECA.

Temporarily clamp the CCA and ICA.

Make a small incision in the ECA stump.

Introduce the silicon-coated filament through the ECA into the ICA until it occludes the origin

of the middle cerebral artery (MCA). A drop in cerebral blood flow as measured by a laser

Doppler flowmeter can confirm occlusion.
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For transient MCAO, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to

allow for reperfusion. For permanent MCAO, the filament is left in place.

Close the incision and allow the animal to recover.

Anesthetize Animal Midline Cervical Incision Expose Carotid Arteries Ligate ECA Insert Filament into ICA to Occlude MCA Reperfusion (optional) Close Incision & Recover

Click to download full resolution via product page

Workflow for the MCAO Stroke Model.

Intraperitoneal (i.p.) Administration of CZL80
Materials:

CZL80

Vehicle solution (e.g., propylene glycol:ethanol:water = 5:1:4, further diluted in saline)

Sterile syringes and needles

Procedure:

Dissolve CZL80 in the mixed solvent of propylene glycol, ethanol, and water.

Further dilute the CZL80 solution in saline to the desired final concentration (e.g., for doses

of 10 mg/kg or 30 mg/kg).[1]

Administer the CZL80 solution or vehicle control intraperitoneally to the mice at the specified

time points (e.g., daily for 7 days, or from day 4 to day 7 post-stroke).[1]

Conclusion
The Caspase-1 inhibitor CZL80 has shown significant promise in a preclinical model of

progressive ischemic stroke by targeting neuroinflammation through the inhibition of microglial

activation.[1][2] Its effectiveness, even with delayed administration, suggests a wide therapeutic

window, which is a critical advantage for stroke therapies.[1] Further research is warranted to
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explore the efficacy of CZL80 in other stroke models and to further elucidate its interactions

with other cell death and survival pathways. These application notes and protocols provide a

foundation for researchers to investigate the therapeutic potential of CZL80 and similar

compounds in the context of progressive ischemic stroke.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15587028?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

